1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide 1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17747337
InChI: InChI=1S/C7H12N2O3S/c1-5-7(6(2)12-9-5)4-13(10,11)8-3/h8H,4H2,1-3H3
SMILES:
Molecular Formula: C7H12N2O3S
Molecular Weight: 204.25 g/mol

1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide

CAS No.:

Cat. No.: VC17747337

Molecular Formula: C7H12N2O3S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide -

Specification

Molecular Formula C7H12N2O3S
Molecular Weight 204.25 g/mol
IUPAC Name 1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide
Standard InChI InChI=1S/C7H12N2O3S/c1-5-7(6(2)12-9-5)4-13(10,11)8-3/h8H,4H2,1-3H3
Standard InChI Key BLQUSTXJAYIYER-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)CS(=O)(=O)NC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two key components:

  • 1,2-Oxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. The dimethyl substitution at positions 3 and 5 enhances steric and electronic effects, influencing reactivity and stability .

  • Methanesulfonamide group: The sulfonamide (-SO₂NH-) linkage connects the oxazole ring to an N-methyl group, introducing polarity and potential hydrogen-bonding capabilities critical for biological interactions .

Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₃N₃O₃SCalculated
Molecular Weight255.31 g/mol
SMILES NotationCN(C1=C(ON=C1C)C)S(=O)(=O)NCDerived
LogP (Partition Coefficient)~1.2 (Moderate lipophilicity)Estimated

Synthetic Methodologies

Gold-Catalyzed Oxazole Formation

The synthesis of 1,2-oxazole derivatives often employs transition-metal catalysis. A representative approach involves:

  • Ynamide Preparation: Reaction of N-methylmethanesulfonamide with bromoethynylbenzene in the presence of CuSO₄ and 1,10-phenanthroline yields intermediate ynamides .

  • Cyclization: Gold(I) catalysts (e.g., IPrAuNTf₂) facilitate nitrene transfer to form the oxazole ring, as demonstrated in the synthesis of functionalized oxazoles .

Critical Reaction Conditions:

  • Temperature: 80–100°C under inert atmosphere (argon).

  • Solvents: Toluene or dichloromethane.

  • Catalyst Loading: 2–5 mol% Au(I) complexes .

Physicochemical and Stability Profiling

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonamides reveals decomposition temperatures >200°C, suggesting robustness under standard storage conditions .

Solubility and Formulation Challenges

  • Aqueous Solubility: Limited (<1 mg/mL in water at 25°C) due to hydrophobic oxazole and methyl groups .

  • Formulation Strategies: Use of co-solvents (e.g., PEG 400) or micellar encapsulation to enhance bioavailability .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound’s modular structure allows for derivatization at the sulfonamide nitrogen or oxazole positions to enhance selectivity or potency .

  • Combination Therapies: Potential synergy with beta-lactam antibiotics in overcoming bacterial resistance mechanisms .

Material Science

Oxazole-sulfonamide hybrids may serve as ligands in catalytic systems or monomers for high-performance polymers due to their thermal stability and electronic properties .

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